molecular formula C18H21ClN4O2 B2442152 N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226453-08-2

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2442152
CAS No.: 1226453-08-2
M. Wt: 360.84
InChI Key: JJPHABHBDCVDQT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A 3-chloro-2-methylphenyl moiety.
  • An acetic acid derivative linked to a 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl group.

This unique structure suggests potential interactions with various biological targets, particularly in kinase inhibition.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Kinase Inhibition : It has been shown to inhibit specific kinases, which play critical roles in cellular signaling pathways. For instance, studies on similar pyrimidine derivatives have highlighted their ability to inhibit c-KIT and ABL kinases, crucial in cancer biology .
  • Antiproliferative Effects : The compound's structural analogs have demonstrated antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Neuroprotective Properties : Some studies have indicated that compounds with a pyrrolidine ring can exert neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeAssay TypeResult (IC50 or Efficacy)Reference
Kinase Inhibitionc-KIT Inhibition99 nM
AntiproliferativeCell Line StudiesIC50 values ranging from 47 nM to 67 nM
NeuroprotectionIn vitro modelsSignificant protective effect observed

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

  • Cancer Treatment : A study investigating the effects of pyrimidine derivatives on gastrointestinal stromal tumors (GISTs) found that certain modifications led to enhanced c-KIT inhibitory activity, suggesting that similar modifications could improve the efficacy of our target compound .
  • Neurodegenerative Diseases : Research involving pyrrolidine-containing compounds has shown promise in models of Alzheimer's disease, where they exhibited neuroprotective effects by modulating neuroinflammatory pathways .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-10-17(22-18(20-12)23-8-3-4-9-23)25-11-16(24)21-15-7-5-6-14(19)13(15)2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHABHBDCVDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.